molecular formula C9H15NO3 B3060619 Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 57598-88-6

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No. B3060619
CAS RN: 57598-88-6
M. Wt: 185.22 g/mol
InChI Key: DZIUKONHUZHETE-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate” is a chemical compound . It is used in the preparation of agonists at nicotonic acetylcholine receptors . It is also an impurity in the synthesis of Cevimeline, a novel muscarinic M1 and M3 receptor agonist .


Synthesis Analysis

The synthesis of this compound is related to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process is important in the synthesis of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular weight of “Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate” is 185.22 . The IUPAC name for this compound is methyl 3-hydroxyquinuclidine-3-carboxylate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are related to the asymmetric cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Structural Analysis and Spectroscopy

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has been extensively studied for its structural properties. Research involving α-hydroxyesters derived from this compound utilized IR and NMR spectroscopy, aiding in the unambiguous assignment of the bicyclic carbon and proton resonances. X-ray diffraction played a crucial role in determining the crystal structure of these compounds, offering insights into their molecular geometry and conformation (Arias-Pérez et al., 2003).

Conformational Preferences

The conformational behavior of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, particularly the methoxycarbonyl group, has been a subject of study. Utilizing molecular mechanics, ab initio, and density functional methods, researchers have explored the conformational preferences of this compound. Experimental and theoretical data both indicate a tendency for almost eclipsed conformations with varying degrees of distortion from ideal geometry (Arias-Pérez et al., 2003).

Potential Metabolites in Brain Imaging Agents

The compound has been used in synthesizing potential metabolites for brain imaging agents. This synthesis is crucial in understanding the bioactivity and efficacy of imaging agents in neurological studies (Andersen et al., 1997).

Application in Peptidomimetic Synthesis

Research has also extended into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, where derivatives of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate have been described as conformationally constrained dipeptide isosteres. These findings have implications in the development of peptidomimetic compounds, which are important in therapeutic research (Guarna et al., 1999).

properties

IUPAC Name

methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-8(11)9(12)6-10-4-2-7(9)3-5-10/h7,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUKONHUZHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN2CCC1CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384985
Record name Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

CAS RN

57598-88-6
Record name Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Arias-Pérez, A Cosme, E Gálvez… - Journal of molecular …, 2003 - Elsevier
Molecular mechanics, ab initio (RHF) and density functional (DFT/B3LYP) methods are applied to investigate the conformational preferences of the methoxycarbonyl group of the (±)…
Number of citations: 1 www.sciencedirect.com
MS Arias-Pérez, A Cosme, E Gálvez, A Morreale… - Journal of molecular …, 2006 - Elsevier
1 H, 13 C NMR spectroscopy and DFT/B3LYP calculations were applied to investigate the conformational preferences of the ethoxycarbonyl and acyloxy groups of some α-…
Number of citations: 1 www.sciencedirect.com

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